2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol
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Overview
Description
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol typically involves multiple steps, starting with the formation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Palladium-catalyzed reactions are often used to introduce various substituents onto the quinazoline core.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases . By binding to these targets, the compound can disrupt signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: An antihypertensive drug that acts as an alpha-1 adrenergic receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages in certain therapeutic applications .
Properties
IUPAC Name |
2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLKBRFIAZMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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